molecular formula C9H9NO3 B8770250 4-Ethenyl-1-methoxy-2-nitrobenzene CAS No. 7403-69-2

4-Ethenyl-1-methoxy-2-nitrobenzene

Cat. No. B8770250
CAS RN: 7403-69-2
M. Wt: 179.17 g/mol
InChI Key: YDBZZPGFKSOBNU-UHFFFAOYSA-N
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Patent
US09255110B2

Procedure details

A mixture of 1-methoxy-2-nitro-4-vinyl-benzene (150 mg) and palladium on carbon (10%, 25 mg) in ethyl acetate (10 mL) was stirred under hydrogen atmosphere (balloon pressure) at room temperature overnight. The reaction mixture was filtered on a CELITE™ pad and the filtrate was evaporated to give 5-ethyl-2-methoxy-phenylamine without further purifications.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH2:10])=[CH:5][C:4]=1[N+:11]([O-])=O>[Pd].C(OCC)(=O)C>[CH2:9]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]([NH2:11])[CH:5]=1)[CH3:10]

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
COC1=C(C=C(C=C1)C=C)[N+](=O)[O-]
Name
Quantity
25 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under hydrogen atmosphere (balloon pressure) at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered on a CELITE™ pad
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C=1C=CC(=C(C1)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.